3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-7-hydroxy-4-methyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C23H23FN2O4 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C23H23FN2O4/c1-15-17-7-6-16(27)14-21(17)30-23(29)18(15)8-9-22(28)26-12-10-25(11-13-26)20-5-3-2-4-19(20)24/h2-7,14,27H,8-13H2,1H3 |
InChI Key |
XNEDVDNOUWGHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization of Phenolic Precursors
7-Hydroxy-4-methyl-2H-chromen-2-one is synthesized via Pechmann condensation. For example, resorcinol derivatives react with β-keto esters (e.g., ethyl acetoacetate) in acidic conditions:
Yields typically exceed 70% under optimized conditions. Substituents at position 8 (e.g., acetyl groups) are introduced via Friedel-Crafts acylation using acetyl chloride and AlCl₃.
Functionalization with a 3-Oxopropyl Group
The 3-oxopropyl side chain is installed at position 3 of the chromenone core through a Michael addition or alkylation. For instance:
-
Alkylation with Ethyl Acrylate :
Hydrolysis of the ester group yields the 3-carboxypropyl derivative, which is oxidized to the ketone.
-
Enaminone Formation :
Reacting 8-acetyl-7-hydroxy-4-methylchromenone with dimethylformamide-dimethylacetal (DMF-DMA) generates an enaminone intermediate, which is subsequently hydrolyzed to introduce the oxopropyl group.
Synthesis of 4-(2-Fluorophenyl)piperazine
Nucleophilic Aromatic Substitution
Piperazine reacts with 1-fluoro-2-nitrobenzene in the presence of a palladium catalyst to form 1-(2-fluorophenyl)piperazine. Reduction of the nitro group (e.g., H₂/Pd-C) yields the final amine.
Buchwald-Hartwig Amination
Aryl halides (e.g., 2-fluorobromobenzene) undergo coupling with piperazine using a palladium/Xantphos catalyst system:
This method offers superior regioselectivity and yields >80%.
Coupling Strategies for Final Assembly
Amide Bond Formation
The 3-carboxypropyl-chromenone is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-(2-fluorophenyl)piperazine:
Yields range from 60–75% after purification by column chromatography (SiO₂, ethyl acetate/hexane).
Direct Alkylation
Alternatively, the chromenone’s 3-oxopropyl ketone undergoes nucleophilic attack by the piperazine’s secondary amine in the presence of a dehydrating agent (e.g., molecular sieves):
This one-pot method simplifies synthesis but requires stringent temperature control to avoid side reactions.
Optimization and Challenges
Protecting Group Strategies
The phenolic -OH group at position 7 is susceptible to undesired reactions during synthesis. Acetylation (Ac₂O/pyridine) prior to coupling and subsequent deprotection (K₂CO₃/MeOH) improves yields by 20–30%.
Solvent and Catalyst Effects
-
Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but complicate purification.
-
Catalysts : Use of 4-dimethylaminopyridine (DMAP) in amide couplings reduces reaction time by 40%.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Step 1: Alkylation of 7-Hydroxy-4-methylcoumarin
The phenolic -OH group at position 7 of the coumarin core reacts with dibromobutane in acetonitrile under basic conditions (K₂CO₃/KI) to form 7-(4-bromobutoxy)-4-methylcoumarin. This intermediate facilitates nucleophilic substitution with piperazine derivatives .
Reaction conditions :
-
Solvent: Acetonitrile
-
Base: K₂CO₃, KI (catalytic)
-
Temperature: Reflux (~80°C)
Step 2: Piperazine Coupling
The bromobutoxy intermediate undergoes nucleophilic substitution with 4-(2-fluorophenyl)piperazine. Microwave irradiation is employed to accelerate the reaction and improve yield .
Key parameters :
-
Solvent: Ethanol or DMF
-
Base: Triethylamine (NEt₃)
-
Microwave: 100–150 W, 80–120°C
Functional Group Reactivity
The compound’s reactivity is governed by three key regions:
-
Coumarin Core :
-
The 7-hydroxy group participates in etherification and nucleophilic substitutions.
-
The lactone ring is stable under mild conditions but hydrolyzes under strong acidic/basic conditions.
-
-
Propanone Linker :
-
The ketone group undergoes reductions (e.g., NaBH₄ → secondary alcohol) or condensations (e.g., with hydrazines to form hydrazones).
-
-
Piperazine Moiety :
-
The secondary amines in piperazine react with alkyl halides or acylating agents.
-
The 2-fluorophenyl group directs electrophilic substitutions (e.g., nitration, halogenation) at the meta position.
-
Michael Addition with Acetylenedicarboxylates
A three-component reaction involving 7-hydroxy-4-methylcoumarin, DMAD, and aldehydes (e.g., 4-nitrobenzaldehyde) produces but-2-ene dioate derivatives. The mechanism involves:
-
Deprotonation of the coumarin -OH by NEt₃.
-
Michael addition to DMAD, forming an enolate intermediate.
Example reaction :
text7-hydroxy-4-methylcoumarin + DMAD + 4-nitrobenzaldehyde → Dialkyl (2E)-2-[aryl(hydroxy)methyl]-3-[(4-methylcoumarin-7-yl)oxy]but-2-ene dioate
Comparative Reaction Data
Stability and Side Reactions
-
Hydrolysis : The lactone ring opens under prolonged exposure to strong bases (e.g., NaOH), forming a coumarilic acid derivative.
-
Oxidation : The propanone linker is resistant to mild oxidants (e.g., KMnO₄) but degrades under harsh conditions.
-
Photoreactivity : The coumarin core exhibits fluorescence but is prone to photodegradation under UV light .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, derivatives similar to the compound of interest have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (SK-LU-1) cancers. The incorporation of the piperazine moiety has been linked to increased activity against these cell lines, suggesting that the compound may possess similar or enhanced anticancer properties .
Anti-inflammatory Properties
Research has demonstrated that certain coumarin derivatives exhibit anti-inflammatory effects. A study synthesized several novel coumarin derivatives and tested them for anti-inflammatory activity using the carrageenan-induced paw edema method in rats. These compounds were found to be more potent than standard anti-inflammatory drugs like Diclofenac . Given that our compound is a derivative of 7-hydroxy-4-methylcoumarin, it may also exhibit similar anti-inflammatory effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthetic pathway:
- Formation of the Piperazine Ring : The initial step involves the reaction of 2-fluorophenylpiperazine with an appropriate electrophile.
- Coupling with Coumarin Derivative : The resulting piperazine derivative is then coupled with a coumarin scaffold through nucleophilic substitution or coupling reactions.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .
Case Study: Anticancer Screening
In a comparative study, various piperazine derivatives were screened for their anticancer activity against HepG2 (liver cancer), MCF-7 (breast cancer), and SK-LU-1 (lung cancer) cell lines. Compounds similar to our target demonstrated IC50 values lower than 2 μg/mL against MCF-7 cells, indicating potent cytotoxicity . This suggests that our compound may also have significant anticancer activity.
Case Study: Anti-inflammatory Efficacy
A study evaluated several coumarin derivatives for their effects on inflammation in vivo. Compounds were administered at doses comparable to our target compound's expected dosage range (30 mg/kg). Results indicated a marked reduction in paw edema compared to controls, supporting the hypothesis that our compound could possess significant anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Core Structure: The target compound’s chromen-2-one core is shared with analogs in , and 11. In contrast, pyridopyrimidinone () and pyrimidoindole () cores exhibit distinct electronic and steric profiles.
- Substituents: The 7-hydroxy group in the target compound contrasts with 7-methoxy () or 7-diethylamino () groups, which alter solubility and hydrogen-bonding capacity. Hydroxyl groups typically enhance hydrophilicity and metabolic susceptibility compared to methoxy .
- Piperazine Modifications: The 2-fluorophenyl substituent on piperazine (target compound) may enhance receptor affinity due to fluorine’s electronegativity, as seen in ’s fluorophenyl-pyridopyrimidinone derivative. Acetylphenyl () or benzimidazolyl-piperidine () groups introduce bulkier or more polar moieties.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target compound’s 7-hydroxy group likely reduces LogP (~3.0) compared to methoxy (LogP ~3.5, ) or diethylamino (LogP ~4.2, ) derivatives, improving aqueous solubility.
Biological Activity
The compound 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of 7-hydroxy-4-methylcoumarin, which has garnered attention for its potential biological activities, particularly in the context of serotonin receptor interactions. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.36 g/mol. The structural features include a coumarin backbone modified with a piperazine moiety, which is known to enhance interaction with neurotransmitter receptors.
Serotonin Receptor Interaction
Recent studies have highlighted the affinity of piperazine derivatives for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. For instance, derivatives similar to our compound have shown significant binding affinities in the nanomolar range:
| Compound | Receptor Type | Ki (nM) |
|---|---|---|
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 |
| Reference Compound (8-OH-DPAT) | 5-HT1A | 0.25 |
These values indicate that compounds with similar structures exhibit high affinity for the 5-HT1A receptor, suggesting potential applications in treating anxiety and depression disorders through modulation of serotonergic pathways .
Antimicrobial Activity
The antibacterial properties of coumarin derivatives have also been explored. In vitro studies have demonstrated that certain derivatives possess moderate to high antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, some derivatives showed notable effectiveness against:
| Bacteria | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
These findings suggest that modifications to the coumarin structure can enhance antibacterial efficacy, which may be attributed to their ability to disrupt bacterial cell wall synthesis or function .
Anticancer Potential
The anticancer activity of similar compounds has been documented in several studies. Derivatives of 7-hydroxycoumarin have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, one study reported that specific coumarin derivatives could significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Case Study 1: Antidepressant-like Effects
In a preclinical study, a compound structurally related to our target was administered to rodents to assess its antidepressant-like effects. The results indicated that the compound significantly reduced immobility time in the forced swim test, a common measure for antidepressant activity, suggesting potential therapeutic effects on mood disorders .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various coumarin derivatives against clinical isolates of bacteria. The results demonstrated that specific modifications led to enhanced activity against resistant strains, highlighting the importance of structural optimization in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-7-hydroxy-4-methyl-2H-chromen-2-one?
- Methodology :
- Stepwise synthesis : A multi-step approach is commonly employed. For example, fluorophenyl-piperazine intermediates can be synthesized via nucleophilic substitution between 2-fluorobenzoyl chloride and piperazine derivatives under reflux with potassium carbonate as a base (yield ~48%) .
- Coupling reactions : The chromen-2-one core is functionalized via alkylation or acylation. For instance, 7-hydroxy-4-methyl-2H-chromen-2-one is reacted with a propyl linker bearing a ketone group, followed by coupling to the piperazine moiety using TFA-mediated deprotection .
- Purification : Silica gel column chromatography with EtOAc/petroleum ether (1:1) is used to isolate the final product .
Q. How is the crystal structure of this compound determined and refined?
- Methodology :
- Data collection : Single-crystal X-ray diffraction (SC-XRD) is performed.
- Refinement : SHELXL (v.2015+) is used for structure solution and refinement. Hydrogen atoms are placed in calculated positions with riding models, and anisotropic displacement parameters are applied to non-H atoms .
- Validation : R-factors (e.g., R₁ < 0.05) and residual electron density maps ensure accuracy .
Advanced Research Questions
Q. How can conformational analysis of the piperazine ring be conducted to understand its puckering dynamics?
- Methodology :
- Puckering coordinates : Apply the Cremer-Pople method to quantify ring puckering. Define a mean plane for the piperazine ring and calculate amplitude (q) and phase (φ) parameters using atomic coordinates from SC-XRD data .
- Pseudorotation analysis : Evaluate low-energy puckering modes (e.g., chair vs. boat) via density functional theory (DFT) to correlate conformation with biological activity .
Q. How can contradictions between spectroscopic (NMR/IR) and crystallographic data be resolved?
- Methodology :
- Cross-validation : Compare experimental NMR chemical shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-31G* basis sets). Discrepancies may arise from solvent effects or dynamic averaging in solution .
- Critical software assessment : Use SHELXL’s "TWIN" command to check for twinning or disorder in crystallographic data, which may explain mismatches with spectroscopic results .
Q. What experimental design strategies optimize the synthesis yield and purity?
- Methodology :
- Design of Experiments (DoE) : Employ factorial designs to test variables (e.g., temperature, catalyst loading). For example, a 2² factorial design can identify optimal reflux time and base stoichiometry .
- Flow chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
Q. How can computational methods predict the compound’s electronic properties and binding affinity?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., serotonin receptors). Parameterize the force field with partial charges derived from Hartree-Fock calculations .
- QSAR modeling : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on logP and IC₅₀ values using regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
